![molecular formula C18H22N2O4 B4017932 ethyl 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-piperidinecarboxylate](/img/structure/B4017932.png)
ethyl 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-piperidinecarboxylate
Description
This compound is a chemical entity that has been explored in various research contexts due to its unique structural features, which include a pyrrolidine and piperidine ring system. Its synthesis and study contribute to the broader field of organic chemistry, particularly in the context of developing novel compounds with potential applications in material science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of ethyl 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-piperidinecarboxylate and related compounds often involves complex organic reactions that provide insights into the chemical reactivity of pyrrolidine and piperidine derivatives. For example, the one-pot preparation of pyrrole derivatives via copper-catalyzed annulation of propargylic amines with ethyl glyoxylate in the presence of piperidine showcases a method for constructing the pyrrole ring, a core structure in many biologically active compounds (Sakai et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of compounds within this chemical class have been elucidated through techniques such as X-ray crystallography. Studies reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and molecular packing of these compounds in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Ethyl 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-piperidinecarboxylate undergoes various chemical reactions that highlight its reactivity. For instance, its interaction with carbon monoxide and ethylene in the presence of rhodium catalysts leads to carbonylation at a C−H bond, demonstrating its potential in catalytic synthesis processes (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different chemical environments and potential applications. These properties are often determined through experimental studies focused on the compound's crystalline and molecular structure.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity with various reagents, are essential for exploring the compound's utility in synthetic chemistry and potential applications. Studies on its acylation reactions, for example, provide insights into its reactivity and the possibility of generating diverse derivatives with varied biological and chemical properties (Jones et al., 1990).
properties
IUPAC Name |
ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-24-18(23)13-7-6-10-19(12-13)15-11-16(21)20(17(15)22)14-8-4-3-5-9-14/h3-5,8-9,13,15H,2,6-7,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNOUNFBHMYJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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